molecular formula C13H6F5NO B1452982 6-Methyl-2-(pentafluorobenzoyl)pyridine CAS No. 1187170-66-6

6-Methyl-2-(pentafluorobenzoyl)pyridine

Cat. No. B1452982
M. Wt: 287.18 g/mol
InChI Key: KCGOLEZNZHNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(pentafluorobenzoyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyridine and has a pentafluorobenzoyl group attached to it. The pentafluorobenzoyl group is known for its electron-withdrawing nature, which makes 6-Methyl-2-(pentafluorobenzoyl)pyridine an excellent candidate for various applications in scientific research.

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
    • Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
    • Results: The method produced products in very good yields that were suitable for further use without additional work-up or purification .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
    • Methods of Application: The synthesis and applications of TFMP derivatives involve various chemical reactions .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Crystal Growth and Physico-Chemical Characterization of an Organic 2-Amino-6-Methyl Pyridinium L-Tartrate Single Crystal

    • Application Summary: An organic 2-amino-6-methyl pyridinium L-tartrate single crystal was grown and characterized for optoelectronic device applications .
    • Methods of Application: The methods involve crystal growth and physico-chemical characterization .
    • Results: The results of the study are not specified in the available information .
  • Biologically Active Pyridazines and Pyridazinone Derivatives

    • Application Summary: Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
    • Results: Pyridazine ring are present in some commercially available drugs and agrochemicals . Pyridazine based systems have been shown to have numerous practical applications .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
    • Methods of Application: The synthesis and applications of TFMP derivatives involve various chemical reactions .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
    • Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Results: The method produced products in very good yields that were suitable for further use without additional work-up or purification .
  • Derivatization Gas Chromatography Negative Chemical Ionization Mass Spectrometry for the Analysis of Trace Organic Pollutants

    • Application Summary: Gas chromatography negative chemical ionization mass spectrometry (GC-NCI-MS) is a preferred instrumental approach for the trace and ultra-trace analysis of various toxic organics and their metabolites in human biological fluids .
    • Methods of Application: For the analysis of toxic metabolites with active hydrogen atoms, such as acids, alcohols, and phenolic compounds, from biological matrixes or organics without electronegative atoms or groups, a derivatization step is often needed prior to GC analysis .
    • Results: This method has played an important role in the highly sensitive and specific quantitative detection of persistent highly halogenated compounds in environmental matrices and biota during the past few decades .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
    • Methods of Application: The synthesis and applications of TFMP derivatives involve various chemical reactions .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
    • Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Results: The method produced products in very good yields that were suitable for further use without additional work-up or purification .

properties

IUPAC Name

(6-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-3-2-4-6(19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOLEZNZHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(pentafluorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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